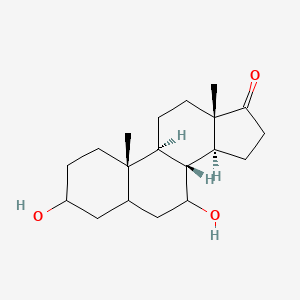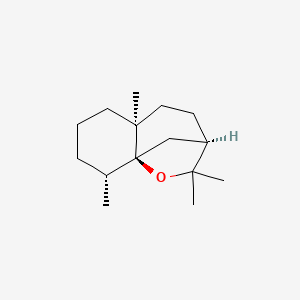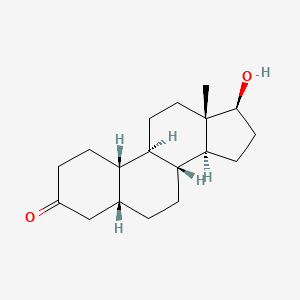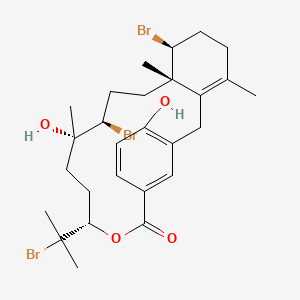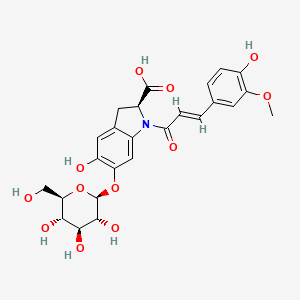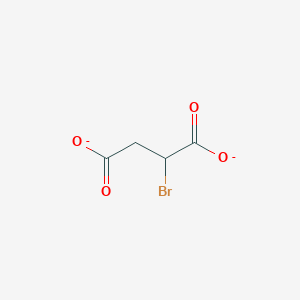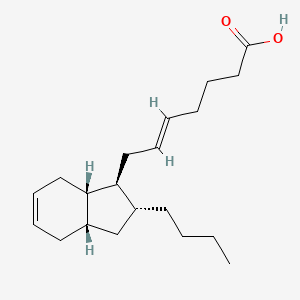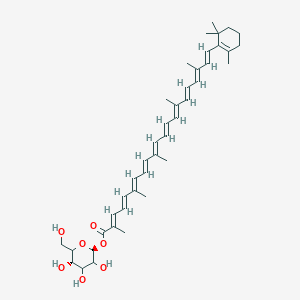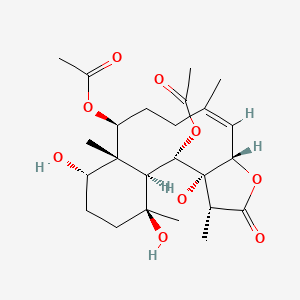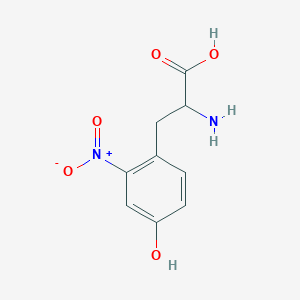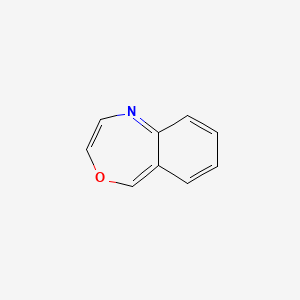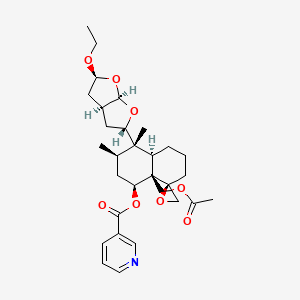
Scutebarbatine J(rel)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scutebarbatine J(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities and Antitumor Effects
Scutebarbatine J and its related compounds, primarily isolated from Scutellaria barbata, have been extensively studied for their cytotoxic activities against various cancer cell lines. Studies have demonstrated that these compounds, including neo-clerodane diterpenoids like barbatins and scutebarbatine B, exhibit significant cytotoxic activities against cancer lines such as HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells. The IC50 values of these compounds range from 3.5 to 8.1 microM, indicating their potent anti-cancer properties (Dai et al., 2006).
Furthermore, Scutebarbatine A (SBT-A) has shown significant antitumor effects on A549 cells via apoptosis. In vitro studies have demonstrated that SBT-A can up-regulate the expressions of cytochrome c, caspase-3 and 9, and down-regulate the levels of Bcl-2 in A549 cells. These findings are also supported by in vivo studies where SBT-A exhibited notable antitumor effects on A549 cancer via mitochondria-mediated apoptosis (Yang et al., 2014).
Mechanisms of Action in Cancer Treatment
Studies on Scutebarbatine A have revealed its mechanisms of action in treating cancer, particularly hepatocellular carcinoma (HCC). It has been found that SBT‐A inhibits the growth of HCC cells in a dose‐dependent manner and triggers cell apoptosis via a caspase‐dependent pathway. The treatment with SBT‐A increases the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), c‐Jun N‐terminal kinase 1 and 2 (JNK1/2), and p38 mitogen‐activated protein kinase (p38 MAPK). Moreover, SBT‐A activates endoplasmic reticulum (ER) stress through the upregulation of protein kinase RNA‐like ER kinase (PERK), activating transcription factor 4 (ATF‐4), and CCAAT‐enhancer‐binding protein (C/EBP) homologous protein (CHOP), indicating its potential as an agent for the treatment of HCC (Feng et al., 2021).
Anti-Photoaging and Antioxidant Activities
Scutellaria barbata, the source of Scutebarbatine J and related compounds, has also shown potential in anti-photoaging activities. Research indicates that extracts of Scutellaria barbata possess antiphotoaging properties by restoring the expression of various genes like procollagen type-1 (COL1A1), matrix metalloproteinase-1a (MMP-1a), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are induced by ultraviolet B (UVB) irradiation. These extracts have been found to inhibit UVB-induced wrinkle formation, decrease epidermal thickness, and restore dermal collagen content in animal models. The antiphotoaging effects may be related to the attenuation of UVB-induced overactivation of AKT phosphorylation (Jung et al., 2022).
Additionally, polysaccharides extracted from Scutellaria barbata have shown potential antioxidant activities, providing a scientific basis for the traditional use of this herb in medicine for its antioxidant properties (Ye & Huang, 2012).
Eigenschaften
Produktname |
Scutebarbatine J(rel) |
|---|---|
Molekularformel |
C30H41NO8 |
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5S,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
QKISVSHUNJJKNY-CZIZJKDCSA-N |
Isomerische SMILES |
CCO[C@@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Kanonische SMILES |
CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



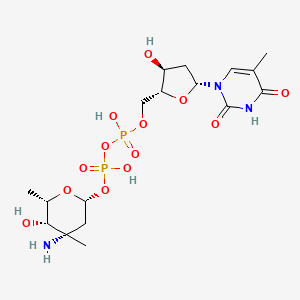
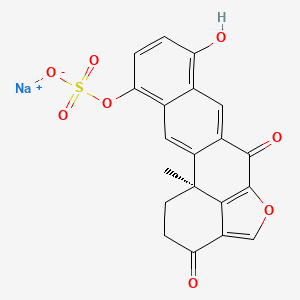
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
